Cas no 2097867-78-0 (N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2097867-78-0x500.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
- 2097867-78-0
- AKOS032456292
- N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
- F5857-6666
-
- Inchi: 1S/C16H23NO4S/c1-12-9-14(21-3)15(10-13(12)2)22(19,20)17-11-16(18)7-5-4-6-8-16/h5,7,9-10,17-18H,4,6,8,11H2,1-3H3
- InChI Key: WCBHOMSBMRDYPO-UHFFFAOYSA-N
- SMILES: S(C1C=C(C)C(C)=CC=1OC)(NCC1(C=CCCC1)O)(=O)=O
Computed Properties
- Exact Mass: 325.13477939g/mol
- Monoisotopic Mass: 325.13477939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 499
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 84Ų
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-6666-40mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide |
2097867-78-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5857-6666-75mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide |
2097867-78-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5857-6666-20μmol |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide |
2097867-78-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-6666-5mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide |
2097867-78-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-6666-15mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide |
2097867-78-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5857-6666-50mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide |
2097867-78-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5857-6666-2mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide |
2097867-78-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5857-6666-10mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide |
2097867-78-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-6666-10μmol |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide |
2097867-78-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-6666-30mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide |
2097867-78-0 | 30mg |
$119.0 | 2023-09-09 |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide Related Literature
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Additional information on N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide (CAS No. 2097867-78-0): A Comprehensive Overview
The compound N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide, identified by its CAS number 2097867-78-0, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of functional groups such as the hydroxyl-substituted cyclohexene moiety and the sulfonamide group suggests a high degree of chemical versatility, making it a promising candidate for further exploration.
In recent years, the development of novel sulfonamide derivatives has been a focal point in the quest for effective therapeutic agents. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structural features of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide contribute to its unique pharmacological profile. The aromatic ring system, adorned with methoxy and dimethyl substituents, enhances its interactions with biological targets, while the cyclohexene ring provides a flexible scaffold that can be modulated to optimize binding affinity.
One of the most compelling aspects of this compound is its potential in modulating enzyme activity. Enzymes are central to numerous biological pathways, and their inhibition or activation can have profound effects on physiological processes. The sulfonamide moiety is particularly adept at interacting with the active sites of enzymes due to its ability to form hydrogen bonds and participate in dipole-dipole interactions. This has led to extensive research into sulfonamide-based inhibitors for various therapeutic applications.
The cyclohexene ring in N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide introduces an additional layer of complexity that can be exploited for fine-tuning pharmacokinetic properties. The hydroxyl group on the cyclohexene ring can engage in hydrogen bonding with polar residues in protein targets, enhancing binding specificity. Moreover, the presence of this functional group can influence solubility and metabolic stability, critical factors in drug development.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques have been employed to predict the binding affinity of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide to various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in cancer progression and inflammation. For instance, preliminary simulations suggest that it may interact with kinases and proteases that are aberrantly activated in certain types of cancer.
The synthesis of this compound presents an intriguing challenge due to its complex architecture. Multi-step synthetic routes have been developed to construct the desired framework while introducing the necessary functional groups in a controlled manner. Advances in synthetic methodologies have allowed for greater precision in constructing complex molecules like this one. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been particularly useful in assembling the various components of the molecule.
In vitro studies have begun to elucidate the biological activity of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide. Initial experiments have demonstrated inhibitory effects on several enzymes relevant to human health. For example, it has shown promise as an inhibitor of COX enzymes, which play a key role in inflammation. Additionally, it exhibits activity against certain proteases that are implicated in tumor growth and metastasis.
The structural diversity offered by this compound makes it a valuable scaffold for derivative design. By modifying specific functional groups or introducing new ones, researchers can generate libraries of analogs with tailored pharmacological properties. This approach is particularly useful in drug discovery pipelines where high-throughput screening is employed to identify lead compounds.
The potential therapeutic applications of N-[(1-hydroxycyclohex-2-enyl)methyl]-2-methoxy 4 5 dimethylbenzene 1 sulfonamide extend beyond enzyme inhibition. Its ability to interact with biological targets through multiple non-covalent bonds suggests that it may also modulate receptor activity or interfere with protein-protein interactions. These mechanisms are increasingly recognized as important pathways for therapeutic intervention.
Ongoing research aims to further optimize the pharmacological profile of this compound through structure-based drug design principles. By integrating insights from computational modeling with experimental data from biochemical assays, scientists can refine the molecular structure to enhance potency while minimizing off-target effects. This iterative process is crucial for developing safe and effective drugs.
The versatility of sulfonamides as pharmacophores continues to drive innovation in medicinal chemistry. The unique combination of structural features found in N 1 hydroxycyclohex 2 en 1 ylmethyl 2 methoxy 4 5 dimethylbenzene 1 sulfonamide exemplifies how careful molecular design can yield compounds with significant therapeutic potential. As research progresses, this molecule may emerge as a key player in addressing unmet medical needs across various disease areas.
2097867-78-0 (N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide) Related Products
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)




